2-(Chloromethyl)-7-iodobenzo[d]oxazole
Description
Properties
Molecular Formula |
C8H5ClINO |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
2-(chloromethyl)-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI Key |
JGALWWWJNNCLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be iodinated to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-7-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The iodide group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with appropriate ligands.
Major Products:
- Substituted benzoxazoles
- Oxidized or reduced derivatives
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
2-(Chloromethyl)-7-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-iodobenzo[d]oxazole is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl and iodide groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modification of biological pathways. This compound may also act as a ligand for certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Key Observations :
Implications for Target Compound :
Q & A
Q. What are the recommended synthetic routes for 2-(Chloromethyl)-7-iodobenzo[d]oxazole in laboratory settings?
Methodological Answer: A two-step approach is typically employed:
Core Formation : Synthesize the benzo[d]oxazole scaffold via cyclization of 2-aminophenol derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst like ZnCl₂ .
Iodination : Introduce the iodine substituent at the 7-position using electrophilic iodination (e.g., I₂/HNO₃ or N-iodosuccinimide in acidic media). Monitor regioselectivity via NMR to confirm substitution at the para position relative to the oxazole ring.
Key Considerations :
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Analysis :
- Electronic Properties :
Advanced Research Questions
Q. What computational methods are suitable for predicting the excited-state behavior of iodinated benzo[d]oxazole derivatives?
Methodological Answer:
- DFT/TDDFT Calculations :
- Use hybrid functionals (B3LYP, PBE0) with 6-31+G(d) basis sets to model ground-state geometries. For excited states, apply TDDFT with IEFPCM solvent models .
- Key Insight : Benzannulation at the oxazole ring minimally shifts ESIPT emission wavelengths but increases energy barriers due to charge transfer alterations .
- Functionals Comparison :
| Functional | Emission Energy Deviation (vs. Experimental) |
|---|---|
| B3LYP | ±5 nm |
| CAM-B3LYP | Overestimates by 15–20 nm |
| M06-2X | Overestimates by 10–15 nm |
Recommendation : Validate computational results with experimental fluorescence spectra (e.g., Stokes shifts >100 nm for ESIPT-active derivatives) .
Q. How can researchers resolve contradictory data on the fluorescence quantum yields of halogenated benzo[d]oxazoles?
Methodological Answer:
- Factors Causing Discrepancies :
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize charge-separated states, reducing quantum yields.
- Substituent Position : Iodine at the 7-position may introduce heavy atom effects, increasing intersystem crossing but reducing fluorescence .
- Experimental Design :
- Standardize solvent systems (e.g., cyclohexane for non-polar environments).
- Compare time-resolved fluorescence lifetimes (ps-ns range) to differentiate radiative vs. non-radiative decay pathways.
Case Study : Benzannulated derivatives (e.g., 7-iodo vs. 6-iodo isomers) show >30% variation in quantum yields due to differences in intramolecular hydrogen bonding .
Q. What strategies optimize the regioselectivity of iodination in benzo[d]oxazole derivatives?
Methodological Answer:
- Directing Groups : Use electron-donating groups (e.g., –OCH₃) at the 4-position to direct iodination to the 7-position via resonance effects.
- Catalytic Systems :
- Employ Pd/Cu bimetallic catalysts for C–H activation in trifluoroacetic acid, achieving >90% regioselectivity .
- Screen iodine sources (e.g., NIS vs. I₂) to minimize poly-iodination.
Validation : Monitor reaction progress via LC-MS and isolate intermediates (e.g., 7-iodo-2-chloromethyl isomer) for crystallographic confirmation .
Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in substitution reactions?
Methodological Answer:
- Nucleophilic Substitution :
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit slower reaction rates due to hindered access to the chloromethyl site.
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the benzo ring enhance electrophilicity, accelerating SN2 reactions.
- Method Optimization :
- Use DMF as a polar aprotic solvent to stabilize transition states.
- Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions with aqueous nucleophiles .
Q. What pharmacological screening approaches are relevant for this compound derivatives?
Methodological Answer:
- Target Identification :
- Cellular Assays :
- Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) to assess potential anticancer activity.
- Measure IC₅₀ values for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
Data Interpretation : Correlate substituent effects (e.g., iodine’s lipophilicity) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
